An In-depth Technical Guide to 4-Chloro-1,3-dioxolan-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 4-Chloro-1,3-dioxolan-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Chloro-1,3-dioxolan-2-one. This versatile compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a chlorinated dioxolane ring, imparts specific reactivity and stability, making it a valuable building block in medicinal chemistry and material science.[1]
Core Chemical and Physical Properties
4-Chloro-1,3-dioxolan-2-one, also known as chloroethylene carbonate, is a halogenated cyclic carbonate.[2] It is a liquid at room temperature with a boiling point of 121-123 °C at 18 mmHg.[3][4] The presence of the chlorine atom significantly influences its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClO₃ | [2][3] |
| Molecular Weight | 122.51 g/mol | [2][5] |
| CAS Number | 3967-54-2 | [2][3] |
| IUPAC Name | 4-chloro-1,3-dioxolan-2-one | [2] |
| SMILES | ClC1COC(=O)O1 | [3] |
| InChI Key | OYOKPDLAMOMTEE-UHFFFAOYSA-N | [2] |
| Density | 1.504 g/mL at 25 °C | [3][4] |
| Boiling Point | 121-123 °C at 18 mmHg | [3][4] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [4][5] |
| Refractive Index | 1.454 | [3] |
| Vapor Pressure | 0.0±0.4 mmHg at 25°C | [6] |
Structural Information
The structure of 4-Chloro-1,3-dioxolan-2-one consists of a five-membered 1,3-dioxolane ring with a ketone group at the 2-position and a chlorine atom at the 4-position. This cyclic carbonate structure is central to its reactivity.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Chloro-1,3-dioxolan-2-one.
¹H NMR Spectroscopy (CDCl₃, 400 MHz) - Data for the structurally similar 4-(chloromethyl)-1,3-dioxolan-2-one is provided for reference.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 4.98-4.93 | m | OCH |
| 4.59 | t (J = 8.6 Hz) | OCH₂ |
| 4.41 | q | OCH₂ |
| 3.80-3.71 | m | ClCH₂ |
¹³C NMR Spectroscopy - Spectral data is available on platforms such as SpectraBase.[2]
Infrared (IR) Spectroscopy - Key absorptions are expected for the carbonyl group (C=O) and C-O bonds. An ATR-IR spectrum is available in the PubChem database.[2]
Mass Spectrometry - The mass spectrum shows characteristic fragmentation patterns. GC-MS data is available in the PubChem database.[2]
Experimental Protocols
Synthesis of 4-Chloro-1,3-dioxolan-2-one via Chlorination of Ethylene Carbonate
A common method for the synthesis of chlorinated ethylene carbonate derivatives involves the direct chlorination of ethylene carbonate.[7]
Materials:
-
Ethylene carbonate
-
Chlorine gas
-
Carbon tetrachloride (solvent)
-
UV light source
-
Nitrogen gas
-
Rotary evaporator
-
Distillation apparatus
-
2,6-di-tert-butylphenol (polymerization inhibitor)
Procedure:
-
In a 500 mL three-necked flask, dissolve ethylene carbonate in carbon tetrachloride.
-
Heat the mixture and stir vigorously under a UV light source.
-
Bubble chlorine gas through the solution, maintaining a yellow color. Keep the reaction temperature at approximately 55°C.[7]
-
Monitor the reaction progress using thin-layer chromatography. The reaction is typically complete in about 1.5 hours.[7]
-
Once the reaction is complete, stop heating and purge the system with nitrogen gas to remove excess chlorine.[7]
-
Remove the solvent using a rotary evaporator to obtain the crude product.[7]
-
Add a small amount of a polymerization inhibitor, such as 2,6-di-tert-butylphenol.
-
Purify the crude product by vacuum distillation to collect the 4-Chloro-1,3-dioxolan-2-one fraction.
Synthesis workflow for 4-Chloro-1,3-dioxolan-2-one.
Reactivity and Applications in Drug Development
4-Chloro-1,3-dioxolan-2-one is a reactive molecule due to the presence of the electrophilic carbonyl carbon and the chlorine atom, which can act as a leaving group. This reactivity makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1]
Nucleophilic Substitution Reactions
The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 4-position of the dioxolane ring. This is a key reaction in the derivatization of this molecule for drug development.
General nucleophilic substitution at the 4-position.
Use as a Protecting Group
The 1,3-dioxolan-2-one moiety can be used as a protecting group for diols in organic synthesis. The cyclic carbonate is stable to a range of reaction conditions and can be removed under specific acidic or basic conditions.
Role in Medicinal Chemistry
While specific signaling pathways involving 4-Chloro-1,3-dioxolan-2-one are not extensively documented in publicly available literature, its role as a synthetic intermediate is crucial.[1] It can be used to introduce the cyclic carbonate functional group into a larger molecule, which may influence the molecule's solubility, metabolic stability, and biological activity. For instance, cyclic carbonates are found in some biologically active compounds and can act as prodrugs.
Safety and Handling
4-Chloro-1,3-dioxolan-2-one is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator with a suitable filter, should be used when handling this compound.[5] It should be stored in a cool, dry, and well-ventilated area.[5]
Conclusion
4-Chloro-1,3-dioxolan-2-one is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined chemical properties and reactivity allow for its use in the synthesis of a wide range of complex molecules. A thorough understanding of its structure, properties, and safe handling procedures is essential for researchers and drug development professionals utilizing this compound in their work. Further research into its potential biological activities and reaction mechanisms will continue to expand its utility in various scientific fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-1,3-dioxolan-2-one | C3H3ClO3 | CID 98075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. 4-Chloro-1,3-dioxolan-2-one technical, = 90 GC 3967-54-2 [sigmaaldrich.com]
- 6. 4-Chloro-1,3-dioxolan-2-one | CAS#:3967-54-2 | Chemsrc [chemsrc.com]
- 7. Page loading... [guidechem.com]

